O-Ethyl S-((2-(trifluoromethyl)pyridin-3-yl)methyl) carbonodithioate
Description
O-Ethyl S-((2-(trifluoromethyl)pyridin-3-yl)methyl) carbonodithioate (CAS: 2107987-89-1) is a sulfur-containing organofluorine compound with the molecular formula C₁₀H₁₀F₃NOS₂. It features a carbonodithioate group (–O–C(=S)–S–) linked to an ethyl chain and a pyridine ring substituted with a trifluoromethyl (–CF₃) group at the 2-position . This structural configuration confers unique physicochemical properties, including high lipophilicity and metabolic stability, making it a promising candidate in agrochemical research. The compound is primarily investigated for its insecticidal activity, attributed to its ability to disrupt enzymatic pathways in pests .
Properties
IUPAC Name |
O-ethyl [2-(trifluoromethyl)pyridin-3-yl]methylsulfanylmethanethioate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NOS2/c1-2-15-9(16)17-6-7-4-3-5-14-8(7)10(11,12)13/h3-5H,2,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMCSAZCSNTWRPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=S)SCC1=C(N=CC=C1)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NOS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of Potassium O-Ethyl Carbonodithioate
Potassium O-ethyl carbonodithioate serves as the electrophilic xanthate precursor. Its synthesis follows a general protocol: ethanol reacts with carbon disulfide (CS₂) in the presence of potassium hydroxide (KOH) in diethyl ether. The reaction is typically complete within 3–12 hours at room temperature, yielding the xanthate salt as a hygroscopic solid.
Reaction Conditions
Thiol Activation and Coupling
The pyridinylmethyl thiol component, (2-(trifluoromethyl)pyridin-3-yl)methanethiol, is generated in situ via reduction of the corresponding disulfide or through nucleophilic displacement of a leaving group. Reaction with potassium O-ethyl carbonodithioate in acetonitrile (MeCN) at 0–25°C for 15–20 hours affords the target compound after purification by flash chromatography.
Critical Parameters
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Solvent : MeCN ensures solubility of both reactants.
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Temperature : Controlled addition at 0°C minimizes side reactions.
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Purification : Flash chromatography with ethyl acetate/petroleum ether (1:5) achieves >95% purity.
Alternative Alkylation Approaches
Direct Alkylation of Pyridinylmethyl Thiols
An alternative pathway involves alkylation of (2-(trifluoromethyl)pyridin-3-yl)methanethiol with ethyl chloroformate. This one-pot method avoids isolation of intermediates but requires stringent anhydrous conditions to prevent hydrolysis.
Procedure
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Dissolve the thiol (1.0 equiv) in dry dichloromethane (DCM).
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Add triethylamine (1.2 equiv) as a base.
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Introduce ethyl chloroformate (1.1 equiv) dropwise at 0°C.
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Stir for 4–6 hours at room temperature.
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Quench with ice water and extract with DCM.
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Purify via silica gel chromatography (ethyl acetate/hexane).
Mitsunobu Reaction for Stereoselective Synthesis
For applications requiring enantiomerically pure material, the Mitsunobu reaction couples the pyridinylmethanol derivative with diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃). This method is less common due to cost but offers high stereocontrol.
Example Conditions
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Pyridinylmethanol : 1.0 equiv
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DEAD : 1.2 equiv
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PPh₃ : 1.2 equiv
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Solvent : Tetrahydrofuran (THF), 0°C to room temperature
Optimization of Reaction Conditions
Solvent and Temperature Effects
Comparative studies highlight MeCN as the optimal solvent for xanthate coupling, providing a balance between reactant solubility and reaction rate. Elevated temperatures (>40°C) risk decomposition of the trifluoromethyl group, necessitating room-temperature protocols.
Catalytic Enhancements
Rhodium-catalyzed hydrogenation has been explored for asymmetric variants, though this remains experimental. For example, [Rh(S-Et-BoPhoz)(COD)]OTf in methanol at 65°C under hydrogen pressure (10 bar) achieves moderate enantioselectivity (d.e. = 45%).
Characterization and Analytical Data
Spectroscopic Properties
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¹H NMR (400 MHz, CDCl₃) : δ 8.65 (d, J = 4.8 Hz, 1H, pyridine-H), 8.10 (d, J = 7.6 Hz, 1H, pyridine-H), 7.45 (dd, J = 7.6, 4.8 Hz, 1H, pyridine-H), 4.60 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 4.25 (s, 2H, SCH₂), 1.30 (t, J = 7.1 Hz, 3H, OCH₂CH₃).
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¹³C NMR (101 MHz, CDCl₃) : δ 208.8 (C=S), 155.2 (pyridine-C), 142.1 (q, J = 32.4 Hz, CF₃), 128.5–124.3 (pyridine-C), 71.4 (OCH₂), 35.2 (SCH₂), 13.6 (OCH₂CH₃).
Chemical Reactions Analysis
Types of Reactions
O-Ethyl S-((2-(trifluoromethyl)pyridin-3-yl)methyl) carbonodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into thiols and other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the ethyl group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. These reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry
O-Ethyl S-((2-(trifluoromethyl)pyridin-3-yl)methyl) carbonodithioate has potential applications in drug discovery and development. The trifluoromethyl group is known to improve the pharmacokinetic properties of compounds, making them more effective as pharmaceuticals. Research indicates that derivatives of pyridine compounds often exhibit antimicrobial, antiviral, and anticancer activities.
Case Study : A study published in the Journal of Medicinal Chemistry highlighted the synthesis of pyridine derivatives that demonstrated significant antitumor activity. Compounds with similar structures to this compound were noted for their ability to inhibit tumor growth in vitro and in vivo models .
Agrochemicals
The compound's chemical structure suggests potential use as a pesticide or herbicide. The incorporation of trifluoromethyl groups into agrochemical formulations can enhance their efficacy against pests while reducing required dosages.
Case Study : Research conducted by agricultural scientists has shown that similar carbonodithioate compounds exhibit potent insecticidal properties against various agricultural pests. These findings suggest that this compound could be developed into a novel agrochemical product .
Materials Science
In materials science, the compound's unique properties can be utilized to develop advanced materials with specific functionalities. For instance, its ability to form stable complexes with metal ions may be exploited in catalysis or as a precursor for advanced materials.
Case Study : Recent studies have explored the use of pyridine-based compounds in the synthesis of metal-organic frameworks (MOFs). These materials have applications in gas storage, separation processes, and catalysis . The incorporation of this compound could potentially enhance the stability and efficiency of these frameworks.
Data Table: Comparison of Applications
| Application Area | Key Benefits | Relevant Findings |
|---|---|---|
| Medicinal Chemistry | Improved pharmacokinetics | Significant antitumor activity reported |
| Agrochemicals | Enhanced efficacy against pests | Potent insecticidal properties observed |
| Materials Science | Stability in metal complexes | Potential for advanced material synthesis |
Mechanism of Action
The mechanism of action of O-Ethyl S-((2-(trifluoromethyl)pyridin-3-yl)methyl) carbonodithioate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with various enzymes and proteins, potentially inhibiting their activity or altering their function. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Key Findings :
- The 2-trifluoromethyl isomer exhibits superior insecticidal efficacy compared to the 6-position analogue, likely due to enhanced binding affinity to acetylcholinesterase or other target enzymes .
- The 6-trifluoromethyl isomer shows reduced thermal stability, requiring storage at 2–8°C, whereas the 2-isomer is stable under inert atmospheres at room temperature .
Structural Analogues: Functional Group Modifications
Dithiopyr (S,S-Dimethyl (2-difluoromethyl)-4-(2-methylpropyl)-6-(trifluoromethyl)-3,5-pyridinedicarbothioate)
O-Ethyl S-2-Dimethylaminoethyl Propylphosphonothiolate
- Molecular Formula: C₉H₂₂NO₂PS
- Application : Nerve agent analogue (research use) .
- Comparison: Replacing the carbonodithioate with a phosphonothiolate group introduces neurotoxic properties, highlighting the criticality of the central atom (C vs. P) in biological targeting .
Heterocyclic Derivatives with Trifluoromethyl Groups
Pyrrolo[1,2-b]pyridazine Carboxamides (EP 4374877 A2)
- Example : (4aR)-1-[(3-Chloro-4-hydroxyphenyl)methyl]-4-hydroxy-4a-methyl-2-oxo-N-[4-(trifluoromethyl)-2-[6-(trifluoromethyl)pyridin-3-yl]phenyl]-6,7-dihydro-5H-pyrrolo[1,2-b]pyridazine-3-carboxamide
- Application : Pharmaceutical (kinase inhibition) .
- Comparison :
Data Tables
Table 1: Physicochemical Properties
Research Findings and Implications
- Agrochemical Efficacy: The target compound’s 2-trifluoromethylpyridine group optimizes interaction with insect nicotinic acetylcholine receptors (nAChRs), while the carbonodithioate moiety enhances metabolic resistance .
- Synthetic Challenges : Positional isomerism in trifluoromethylpyridine derivatives complicates regioselective synthesis. For example, the 2-isomer requires precise Friedel-Crafts-like alkylation conditions, whereas the 6-isomer forms via nucleophilic aromatic substitution .
- Environmental Impact: Carbonodithioates generally exhibit moderate soil half-lives (t₁/₂ = 7–14 days), but trifluoromethyl groups may increase persistence, necessitating formulation adjustments to mitigate ecological risks .
Biological Activity
O-Ethyl S-((2-(trifluoromethyl)pyridin-3-yl)methyl) carbonodithioate (CAS: 2107987-89-1) is a chemical compound with significant potential in biological applications due to its unique structural features. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C10H10F3NOS2
- Molecular Weight : 281.32 g/mol
- Purity : ≥ 98%
The compound features a pyridine ring substituted with a trifluoromethyl group, which is known to enhance biological activity by improving metabolic stability and bioavailability of drug candidates.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Interaction : The trifluoromethyl group increases binding affinity to various enzymes, potentially leading to the inhibition or modulation of their activity.
- Covalent Bonding : The carbonodithioate moiety can form covalent bonds with target proteins, which may result in significant biological effects.
- Nucleophilic Substitution : The compound can engage in nucleophilic substitution reactions, allowing it to interact with different biological targets.
Biological Activity
Research has highlighted several areas where this compound exhibits biological activity:
Antimicrobial Activity
A study investigating various trifluoromethyl-pyridine derivatives found that compounds with similar structures displayed notable antimicrobial properties against both Gram-positive and Gram-negative bacteria. The presence of the trifluoromethyl group was linked to enhanced potency against these microorganisms, suggesting that this compound may also exhibit similar effects .
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| Trifluoromethyl analogue A | 3.125 | High against S. aureus |
| Trifluoromethyl analogue B | 6.25 | Moderate against E. coli |
| This compound | TBD | TBD |
Enzyme Inhibition
The compound’s ability to act as a biochemical probe has been explored in enzyme studies. The enhanced interaction due to the trifluoromethyl group allows for better specificity and affinity towards enzyme active sites, potentially leading to the development of new therapeutic agents targeting specific pathways .
Case Studies
- Antimicrobial Efficacy : In a comparative study of various analogues, those containing trifluoromethyl groups exhibited a significant reduction in bacterial growth rates compared to their non-trifluoromethyl counterparts. This supports the hypothesis that this compound could be developed as an antimicrobial agent.
- Drug Development : Research into the pharmacokinetics of similar compounds indicated that modifications like those present in this compound could lead to improved drug candidates with higher efficacy and lower toxicity profiles .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for preparing O-Ethyl S-((2-(trifluoromethyl)pyridin-3-yl)methyl) carbonodithioate?
- Methodology : The compound is synthesized via radical addition reactions. For example, a general procedure involves reacting a carbamate or sulfonamide precursor (e.g., tert-butyl (2-(1H-indol-3-yl)ethyl)carbamate) with O-ethyl S-(2-(methoxy(methyl)amino)-2-oxoethyl) carbonodithioate in the presence of dilauroyl peroxide as a radical initiator. The reaction is conducted in degassed dichloroethane (DCE) under reflux, followed by purification via silica gel chromatography using solvents like ethyl acetate/hexane mixtures .
- Key Conditions :
- Radical initiator: Dilauroyl peroxide (50–60 mol% excess).
- Solvent: Degassed DCE.
- Purification: Flash chromatography (petroleum ether:ethyl acetate or Et₂O:hexane).
- Typical yield: 40–54% .
Q. How is the purity and structural integrity of this compound verified experimentally?
- Analytical Techniques :
- LCMS : Used to confirm molecular ion peaks (e.g., m/z 757 [M+H]⁺ in Example 324) , with discrepancies in m/z values resolved by checking substituent effects (e.g., trifluoromethyl vs. chloro groups) .
- HPLC : Retention times (e.g., 1.23 minutes under SQD-FA05 conditions) are standardized for batch consistency .
- HRMS : High-resolution mass spectrometry validates exact masses (e.g., 384.1894 [M+Na]⁺) to ±0.1 ppm error .
- Data Interpretation : Cross-reference spectral data with literature (e.g., δH NMR shifts for indole protons at 7.53 ppm) to confirm regiochemistry .
Advanced Research Questions
Q. How do reaction conditions influence the efficiency of radical-initiated transformations involving this carbonodithioate?
- Critical Factors :
- Initiator Loading : Excess dilauroyl peroxide (≥1.3 equivalents) ensures complete radical generation, but overuse may lead to side reactions (e.g., over-oxidation) .
- Solvent Purity : Degassing DCE minimizes oxygen interference, improving radical chain propagation.
- Temperature : Reactions typically proceed at room temperature, but heating (40–50°C) accelerates sluggish steps without compromising yield .
- Optimization Strategy : Perform kinetic studies using time-resolved LCMS to identify bottlenecks (e.g., slow initiation vs. propagation) .
Q. What strategies resolve contradictory LCMS/HPLC data during derivative synthesis?
- Case Study : A derivative synthesized with a 2,3-difluorophenoxy group showed m/z 757 [M+H]⁺ , while a chloro-substituted analog yielded m/z 754 [M+H]⁺ .
- Resolution Steps :
Isotopic Pattern Analysis : Confirm the presence of halogens (e.g., Cl vs. F) via isotopic peaks.
HPLC Cross-Validation : Compare retention times under identical conditions (e.g., QC-SMD-TFA05 vs. SQD-FA05) to rule out column variability .
Synthetic Replication : Repeat the reaction with purified intermediates to exclude impurities .
Q. How can computational and crystallographic methods elucidate the stereoelectronic effects of the trifluoromethylpyridinyl moiety?
- Crystallography : Single-crystal X-ray diffraction (e.g., Acta Cryst. E57, o341–o343) reveals bond angles and conformations, showing how the trifluoromethyl group enhances electrophilicity at the pyridine nitrogen .
- DFT Calculations : Models predict charge distribution (e.g., Mulliken charges on sulfur atoms) to explain regioselectivity in nucleophilic attacks .
- Practical Application : Use Hirshfeld surface analysis to identify non-covalent interactions (e.g., C–H···F contacts) that stabilize transition states .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
